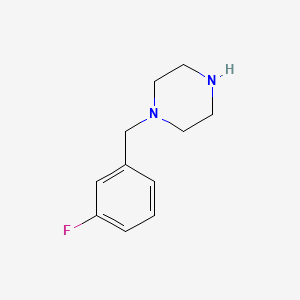

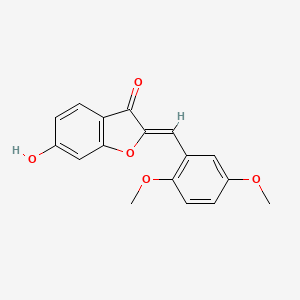

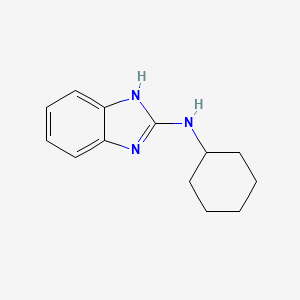

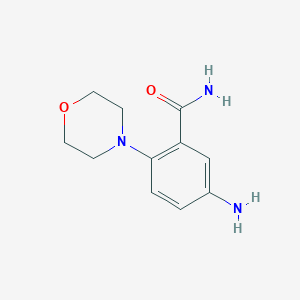

N-cyclohexyl-1H-benzimidazol-2-amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Therapeutic Agents

- Scientific Field : Pharmacology

- Application Summary : Benzimidazoles and their derivatives play a significant role as therapeutic agents . They are used in a variety of bioactive substances, including antihypertensives, anti-inflammatories, antivirals, analgesics, anticancer, proton pump inhibitors, anticonvulsants, antifungals, anticoagulants, antihistaminics, antiparasitics, and antiulcers .

- Methods of Application : The organic synthesis of benzimidazoles and derivatives is used to obtain active pharmacological compounds . This involves various chemical reactions and processes.

- Results or Outcomes : The development of the benzimidazole core has emerged over the recent years due to its wide range of pharmacological applications .

Chemosensor Analysis

- Scientific Field : Analytical Chemistry

- Application Summary : 2-Aminobenzimidazole is used as receptors in chemosensor analysis .

- Methods of Application : It is used in the hydrolysis of a choline carbonate .

- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

Antibacterial Agents

- Scientific Field : Microbiology

- Application Summary : Benzimidazole derivatives have shown excellent antibacterial effects, particularly against gram-negative bacteria .

- Methods of Application : The antibacterial activity is typically evaluated using standard microbiological techniques, such as the disk diffusion method .

- Results or Outcomes : For instance, certain benzimidazole derivatives have demonstrated an inhibition zone of around 15.3 mm and 19.5 mm against E. coli and Staphylococcus aureus, respectively .

Corrosion Inhibitors

- Scientific Field : Materials Science

- Application Summary : Benzimidazoles and their derivatives are used as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn) and alloys .

- Methods of Application : These compounds are added in small amounts to a corrosive solution to decrease the rate of attack by the environment on metals .

- Results or Outcomes : Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Antiviral Agents

- Scientific Field : Virology

- Application Summary : Benzimidazole derivatives have been found to exhibit antiviral activities .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

Agrochemicals

- Scientific Field : Agriculture

- Application Summary : Benzimidazole derivatives, similar to triazoles, are widely employed as agrochemicals .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

Propiedades

IUPAC Name |

N-cyclohexyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTNGYZDDOIBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358905 | |

| Record name | N-cyclohexyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-1H-benzimidazol-2-amine | |

CAS RN |

83792-76-1 | |

| Record name | N-cyclohexyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)

![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)